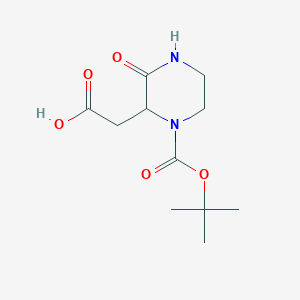

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester

Description

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester is a piperazine derivative characterized by:

- Carboxymethyl group at position 2.

- Oxo group at position 3.

- tert-butyl ester protecting group at the carboxylic acid terminus.

This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where piperazine scaffolds are leveraged for their conformational flexibility and hydrogen-bonding capabilities .

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)13-5-4-12-9(16)7(13)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTOUAJILWSKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373210 | |

| Record name | 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863307-54-4 | |

| Record name | 2-CARBOXYMETHYL-3-OXO-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Piperazine Core and Keto Functionality

The piperazine-3-one core is generally prepared starting from substituted piperidones or piperazinones. For example, 3-carboethoxy-2-piperidone derivatives can be used as starting materials. Deprotonation with strong bases such as n-butyllithium at low temperatures (-78 °C) allows for nucleophilic substitution or addition reactions to introduce side chains or acyl groups.

Introduction of Carboxymethyl Group

The carboxymethyl group can be introduced via alkylation reactions using haloacetate derivatives such as tert-butyl bromoacetate. The reaction of the piperazinone anion with tert-butyl bromoacetate in the presence of catalytic tetrabutylammonium iodide facilitates the formation of the tert-butyl ester functionalized product. Subsequent transformations can convert ester groups to carboxymethyl substituents as needed.

Protection as tert-Butyl Ester

The tert-butyl ester protecting group is introduced to safeguard the carboxylic acid functionality during subsequent synthetic steps. This is typically achieved by esterification reactions using tert-butyl bromoacetate or by transesterification methods under acidic conditions (e.g., p-toluenesulfonic acid catalysis in methanol).

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Deprotonation of 3-carboethoxy-2-piperidone | n-Butyllithium, THF, -78 °C | 45 | Prepares nucleophilic intermediate for acylation |

| 2 | Acylation with acid chloride (e.g., indole acid chloride) | Acid chloride, CH2Cl2, -78 °C to RT | 45-65 | Forms imide intermediate |

| 3 | Alkylation with tert-butyl bromoacetate | n-Butyllithium, catalytic tetrabutylammonium iodide, THF | 70-80 | Introduces tert-butyl ester protected carboxymethyl group |

| 4 | Conversion of ester groups (if needed) | (MeO)3CH/MeOH, p-TsOH | ~100 | Transesterification to methyl or tert-butyl esters |

| 5 | Diazotization (if diazo intermediate required) | MsN3, Et3N, Regitz diazo transfer conditions | 73-90 | For diazo intermediates used in further cyclization |

Representative Synthetic Sequence

Starting Material Preparation:

3-Carboethoxy-2-piperidone is treated with n-butyllithium at -78 °C to generate the anion.Acylation:

The anion is reacted with an acid chloride (e.g., indole-derived acid chloride) to form the corresponding imide.Alkylation:

The imide is then alkylated with tert-butyl bromoacetate in the presence of a catalytic amount of tetrabutylammonium iodide to introduce the tert-butyl ester-protected carboxymethyl substituent.Ester Modification:

If required, ester groups can be converted (e.g., from ethyl to methyl or tert-butyl esters) using acid-catalyzed transesterification.Diazo Transfer (Optional):

For applications involving Rh(II)-catalyzed cyclization, diazo transfer reactions using methanesulfonyl azide and triethylamine can be performed to generate diazo imide intermediates.

Research Findings and Yields

- The use of n-butyllithium for deprotonation and subsequent acylation with acid chlorides yields imide intermediates in moderate yields (around 45-65%).

- Alkylation with tert-butyl bromoacetate proceeds efficiently with yields between 70-80%.

- Transesterification steps to modify ester groups can achieve nearly quantitative yields.

- Diazo transfer reactions to form diazo intermediates typically yield 73-90%, facilitating further synthetic applications such as Rh(II)-catalyzed cyclization cascades.

Summary Table of Key Intermediates and Yields

| Intermediate | Reaction Step | Reagents | Yield (%) | Comments |

|---|---|---|---|---|

| 3-Carboethoxy-2-piperidone anion | Deprotonation | n-BuLi, THF, -78 °C | - | Reactive nucleophile |

| Imide intermediate | Acylation | Acid chloride, CH2Cl2 | 45-65 | Precursor to alkylation |

| tert-Butyl ester substituted lactam | Alkylation | tert-Butyl bromoacetate, catalyst | 70-80 | Protected carboxymethyl group introduced |

| Methyl ester derivative | Transesterification | (MeO)3CH, MeOH, p-TsOH | ~100 | Ester modification |

| Diazo imide | Diazotization | MsN3, Et3N | 73-90 | For cyclization reactions |

Chemical Reactions Analysis

Types of Reactions

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups, onto the piperazine ring.

Scientific Research Applications

Pharmaceutical Development

2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester serves as a crucial intermediate in synthesizing pharmaceutical agents, especially those targeting neurological disorders . The piperazine structure enhances bioactivity, making it a valuable building block for developing new drugs .

Peptide Synthesis

This compound is commonly employed in preparing peptide-based drugs . The protective Boc (tert-butyloxycarbonyl) group allows for selective reactions, enhancing yield and purity in complex syntheses .

Bioconjugation

The carboxymethyl group facilitates bioconjugation processes, making it valuable in developing targeted drug delivery systems and diagnostic agents in the biomedical field .

Research Reagents

This compound acts as a versatile reagent in organic synthesis . It is particularly useful in creating novel compounds for academic and industrial research, aiding in exploring new chemical entities .

Material Science

The unique properties of this compound are leveraged in developing advanced materials like hydrogels . These materials have applications in drug release and tissue engineering, providing innovative solutions in healthcare .

Due to the limited information in the search results, specific case studies are not available. However, the applications mentioned suggest its use in various research projects, including:

- Neurological Disorder Research: As a key intermediate in synthesizing drugs targeting neurological disorders .

- Peptide-Based Drug Development: Used in the preparation of peptide-based drugs, enhancing yield and purity .

- Targeted Drug Delivery Systems: The carboxymethyl group facilitates bioconjugation processes, making it valuable in the development of targeted drug delivery systems .

- Hydrogel Development: Used in developing advanced materials, such as hydrogels, for drug release and tissue engineering .

Safety and Regulations

Information regarding the safety and regulations of this compound was not available in the provided search results.

Mechanism of Action

The mechanism of action of 2-Carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester depends on its specific application. In pharmaceutical research, the compound may act as a prodrug, releasing the active drug upon metabolic conversion. The molecular targets and pathways involved can vary, but often include enzymes and receptors that are critical for disease progression. The compound’s functional groups allow it to interact with these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering their reactivity and applications.

Key Observations:

- Substituent Position : The position of the carboxymethyl/ethoxycarbonylmethyl group (C2 vs. C4) influences steric hindrance and electronic effects. For example, C2-substituted compounds (target compound and 2-ethoxycarbonylmethyl analog) are more accessible for nucleophilic reactions than C4-substituted derivatives .

- Functional Groups : The carboxymethyl group (target compound) offers a free carboxylic acid upon deprotection, enabling conjugation with amines or alcohols. In contrast, the ethoxycarbonylmethyl group (CAS 168160-77-8) requires hydrolysis to release the carboxylic acid, adding a synthetic step .

Target Compound and Analogs:

- tert-butyl ester introduction : Commonly achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, as seen in piperazine-1-carboxylate syntheses .

- Deprotection : The tert-butyl group is removed using strong acids (e.g., HCl in dioxane), as demonstrated in the synthesis of (1-methanesulfonyl-piperazin-2-ylmethyl)-dimethyl-amine dihydrochloride .

Comparative Efficiency:

Physicochemical Properties

- Solubility : Carboxymethyl derivatives (target compound) exhibit higher aqueous solubility compared to ethoxycarbonylmethyl analogs due to the polar carboxylic acid group .

- Stability : The tert-butyl ester enhances stability during synthetic steps but requires acidic conditions for removal, which may limit compatibility with acid-sensitive functionalities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-carboxymethyl-3-oxo-piperazine-1-carboxylic acid tert-butyl ester?

- The compound is typically synthesized via multi-step organic reactions involving nucleophilic substitution, esterification, or ring functionalization. For example, tert-butyl esters are often introduced via Boc-protection of the piperazine nitrogen, followed by carboxymethylation at the 2-position and oxidation to introduce the 3-oxo group . Hydrolysis of intermediates under acidic (e.g., HCl) or basic conditions (e.g., NaOH) may be used to deprotect functional groups selectively .

Q. How is the compound characterized structurally?

- Key techniques include:

- NMR spectroscopy : H and C NMR confirm regiochemistry, Boc-group integrity, and carboxymethyl/oxo functionality. For example, H NMR signals near δ 1.4 ppm indicate the tert-butyl group, while carbonyl carbons appear at ~170 ppm in C NMR .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 270 for intermediates) and fragmentation patterns validate molecular weight and structural motifs .

- HPLC : Purity (>95%) is confirmed via reverse-phase chromatography with UV detection .

Q. What are the typical solubility and stability profiles of this compound?

- The tert-butyl ester enhances lipophilicity, making it soluble in organic solvents (e.g., DCM, THF). Hydrolysis to the free carboxylic acid under acidic conditions increases aqueous solubility. Stability studies recommend storage at -20°C under inert atmospheres to prevent Boc-group cleavage or oxidation .

Advanced Research Questions

Q. How can regioselective functionalization of the piperazine ring be achieved during synthesis?

- Regioselectivity is controlled via steric and electronic effects. For example:

- Protection/deprotection strategies : Boc-protection of one nitrogen directs reactions to the secondary amine .

- Catalytic methods : Pd-mediated cross-coupling or enzymatic catalysis may selectively modify the carboxymethyl or oxo groups .

- Reaction conditions : Lower temperatures (-78°C) favor kinetic control in lithiation reactions .

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect biological activity?

- Modifications alter pharmacodynamics:

- Carboxymethyl group : Enhances metal chelation or hydrogen-bonding with biological targets (e.g., enzymes).

- 3-Oxo group : Increases electrophilicity, enabling covalent interactions with nucleophilic residues in proteins .

- Comparative studies using analogs (e.g., tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate) show reduced activity when the oxo group is replaced, highlighting its role in target binding .

Q. How can contradictory data on hydrolysis rates of tert-butyl esters under varying conditions be resolved?

- Hydrolysis kinetics depend on:

- Acid strength : TFA cleaves Boc groups faster than HCl due to stronger protonation .

- Solvent polarity : Aqueous/organic mixtures (e.g., THF:HO) accelerate hydrolysis compared to pure organic solvents .

- Temperature : Elevated temperatures (e.g., 50°C) reduce reaction times but risk side reactions (e.g., epimerization) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.